![molecular formula C7H18Cl2N2 B6238715 methyl[(piperidin-4-yl)methyl]amine dihydrochloride CAS No. 1982760-72-4](/img/no-structure.png)

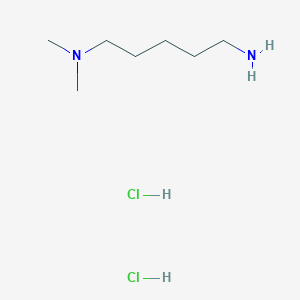

methyl[(piperidin-4-yl)methyl]amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the CAS Number: 405928-19-0 . It has a linear formula of C8H20CL2N2 .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The InChI Code for this compound is 1S/C8H18N2.2ClH/c1-9-7-8-3-5-10(2)6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.17 . It has a density of 0.9±0.1 g/cm3 . The boiling point is 159.8±8.0 °C at 760 mmHg .Applications De Recherche Scientifique

Drug Design and Synthesis

Methyl[(piperidin-4-yl)methyl]amine dihydrochloride: is a valuable intermediate in the synthesis of various piperidine derivatives, which are crucial in drug design . Its structure allows for the introduction of additional functional groups that can enhance the pharmacological profile of the resulting compounds. This versatility makes it an essential building block in medicinal chemistry, contributing to the development of new therapeutic agents.

Pharmacological Research

Piperidine derivatives, including those derived from methyl[(piperidin-4-yl)methyl]amine dihydrochloride, have been extensively studied for their pharmacological activities . They are present in more than twenty classes of pharmaceuticals and have shown promise in the treatment of a wide range of conditions, such as cancer, viral infections, and neurological disorders.

Antimalarial Activity

Research has demonstrated that piperidine derivatives exhibit significant antimalarial activity, particularly against resistant strains of Plasmodium falciparum . Methyl[(piperidin-4-yl)methyl]amine dihydrochloride can be used to synthesize compounds with high selectivity and potency against malaria, contributing to the ongoing fight against this devastating disease.

Antioxidant Properties

Compounds with a piperidine nucleus, like methyl[(piperidin-4-yl)methyl]amine dihydrochloride, have been identified as potent antioxidants . These properties are valuable in the development of treatments for oxidative stress-related conditions, including neurodegenerative diseases and cancer.

Biological Activity Screening

The compound’s structure is conducive to the creation of a diverse array of piperidine derivatives, which can be screened for a variety of biological activities . This makes it a useful tool in high-throughput screening campaigns aimed at identifying new biologically active molecules.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It’s hypothesized that it may interact with its targets in a similar manner to other piperidine derivatives

Biochemical Pathways

The biochemical pathways affected by Methyl[(piperidin-4-yl)methyl]amine dihydrochloride are currently unknown . Piperidine derivatives are known to be involved in a wide range of biochemical processes

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(piperidin-4-yl)methyl]amine dihydrochloride involves the reaction of piperidine with formaldehyde followed by reduction with sodium borohydride to form the intermediate, 4-piperidinemethanol. This intermediate is then reacted with methylamine to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Formaldehyde", "Sodium borohydride", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with formaldehyde in the presence of hydrochloric acid to form 4-piperidinemethanol.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the 4-piperidinemethanol to the corresponding amine.", "Step 3: Methylamine is added to the reaction mixture to form the final product, methyl[(piperidin-4-yl)methyl]amine.", "Step 4: The product is isolated as the dihydrochloride salt by addition of hydrochloric acid." ] } | |

Numéro CAS |

1982760-72-4 |

Nom du produit |

methyl[(piperidin-4-yl)methyl]amine dihydrochloride |

Formule moléculaire |

C7H18Cl2N2 |

Poids moléculaire |

201.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.